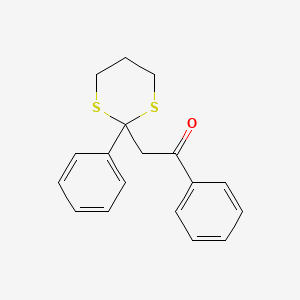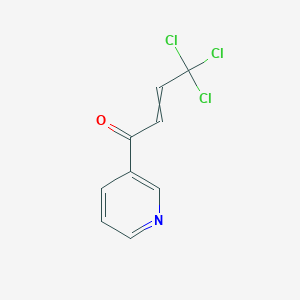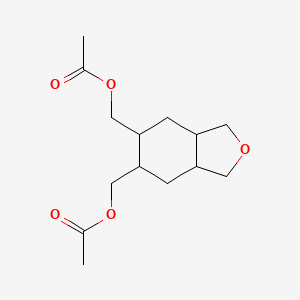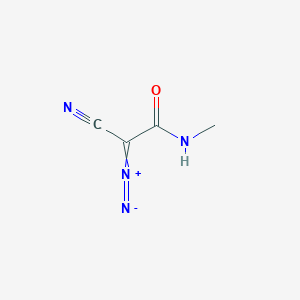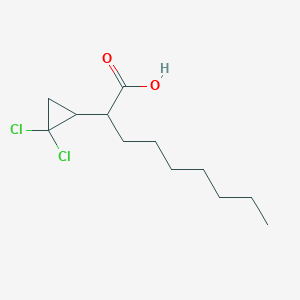
2-(2,2-Dichlorocyclopropyl)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichlorocyclopropyl)nonanoic acid is a specialized organic compound characterized by the presence of a dichlorocyclopropyl group attached to a nonanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)nonanoic acid typically involves the reaction of nonanoic acid with a suitable dichlorocyclopropylating agent. One common method includes the use of 2,2-dichlorocyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,2-Dichlorocyclopropyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropyl derivatives.
Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
2-(2,2-Dichlorocyclopropyl)nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)nonanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Nonanoic acid: A simpler fatty acid with similar chain length but lacking the dichlorocyclopropyl group.
2,2-Dichlorocyclopropyl derivatives: Compounds with similar dichlorocyclopropyl groups but different chain lengths or functional groups.
Uniqueness
2-(2,2-Dichlorocyclopropyl)nonanoic acid is unique due to the presence of both the dichlorocyclopropyl group and the nonanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90387-18-1 |
|---|---|
分子式 |
C12H20Cl2O2 |
分子量 |
267.19 g/mol |
IUPAC名 |
2-(2,2-dichlorocyclopropyl)nonanoic acid |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-9(11(15)16)10-8-12(10,13)14/h9-10H,2-8H2,1H3,(H,15,16) |
InChIキー |
OFMJJCKOCBHWIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C1CC1(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


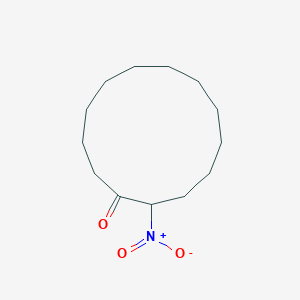
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
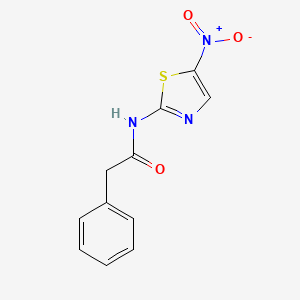

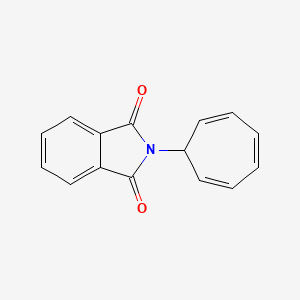
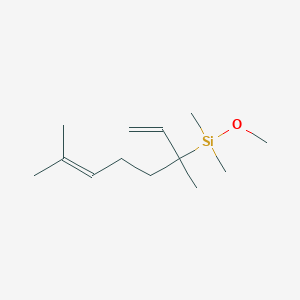
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
